N-Benzylformamide
Description
N-Benzylformamide (C₈H₉NO) is a primary formamide derivative characterized by a benzyl group attached to the nitrogen atom of the formamide functional group. It is a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
N-benzylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBOGKHTXBPGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212842 | |
| Record name | N-Benzylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212842 | |
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Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6343-54-0 | |
| Record name | Benzylformamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6343-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Benzylformamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343540 | |
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| Record name | N-Benzylformamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02481 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | 6343-54-0 | |
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| Record name | N-Benzylformamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzylformamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.126 | |
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| Record name | N-BENZYLFORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L363D92ELK | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzylformamide can be synthesized through the reaction of benzylamine with formamide. The reaction typically involves heating benzylamine and formamide under reflux conditions to produce this compound . Another method involves the reduction of primary amides using a transition metal-free catalyst, such as an abnormal N-heterocyclic carbene (aNHC) based potassium complex .
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic reduction of primary amides. This method is preferred due to its efficiency and the ability to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: N-Benzylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylamine and formate.
Reduction: It can be reduced to produce primary amines.
Substitution: It can participate in substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as aNHC-based potassium complex and hydrosilylation agents are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for benzylic substitutions.
Major Products Formed:
Oxidation: Benzylamine and formate.
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Synthetic Chemistry Applications
1.1 Synthesis of N-Formamides
N-Benzylformamide serves as a precursor in the synthesis of N-formamides, which are valuable intermediates in organic synthesis. A recent study demonstrated that NBFA can be synthesized from benzylamine and formate through enzymatic reactions involving N-substituted formamide deformylase, showcasing its utility in producing other carboxamides .
Table 1: Synthesis Pathways for this compound
| Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|
| Enzymatic Synthesis | Benzylamine + Formate | 25°C, 1 M concentrations | High yield |
| Catalytic Formylation | Methanol + Benzylamine | Chromium catalyst | Up to 95% |
| Direct Synthesis | CO2 + H2 + NH3 | One-pot reaction | Variable |
Biochemical Applications
2.1 Enzyme Inhibition Studies
This compound has been identified as a selective inhibitor of the enzyme HsADH β1 (human short-chain dehydrogenase/reductase), which plays a crucial role in various metabolic processes . The structure of the enzyme complexed with NBFA was elucidated using X-ray crystallography, providing insights into its inhibitory mechanism.
2.2 Microbial Utilization
Research has shown that certain microorganisms, such as Arthrobacter pascens, can utilize NBFA as a sole nitrogen source, indicating its potential role in bioremediation and microbial metabolism . This finding opens avenues for exploring NBFA's applications in environmental biotechnology.
Pharmaceutical Applications
3.1 Anticonvulsant Activity
NBFA derivatives have been studied for their anticonvulsant properties. Historical research has indicated that N-benzylamides exhibit significant biological activity, which is relevant for developing new therapeutic agents for epilepsy and other neurological disorders .
Case Studies and Research Findings
4.1 Case Study on Enzymatic Synthesis
A notable case study involved the enzymatic synthesis of this compound using high concentrations of benzylamine and formate. The study measured kinetic parameters such as and to evaluate enzyme efficiency, revealing that the reverse reaction catalyzed by deformylase is feasible under specific conditions .
4.2 Industrial Applications
The potential for large-scale applications of NBFA in industrial processes has been highlighted in studies focusing on its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The efficiency of catalytic systems utilizing NBFA has been demonstrated to yield high purity products with minimal environmental impact .
Mechanism of Action
The mechanism of action of N-Benzylformamide involves its interaction with specific molecular targets and pathways. For example, it can be hydrolyzed by the enzyme N-substituted formamide deformylase to produce benzylamine and formate . This enzyme-catalyzed reaction highlights the compound’s role in biochemical pathways and its potential biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
N-Benzylformamide shares structural and functional similarities with other formamides and benzamide derivatives. Key comparisons are outlined below:
Structural and Physicochemical Properties
Hydrogen-Bonding and Crystallography
- This compound : Forms 1D hydrogen-bonded chains (N–H⋯O) and 2D sheets via C–H⋯O interactions .
- N-Phenylbenzamide : Exhibits planar amide geometry with weaker intermolecular hydrogen bonds .
- (E)-N-Benzyl-2-cyano-3-phenylacrylamide: Displays E-configuration and N–H⋯N/C–H⋯O bonds, enabling crystal engineering .
Key Research Findings
Catalytic Dehydrogenation : this compound reacts slower than formanilide with Ru catalysts, highlighting steric effects of the benzyl group .
Hydration Dynamics : Stepwise hydration of this compound mirrors peptide bond solvation, critical for modeling protein-water interactions .
Enzyme Selectivity : The benzyl group in this compound provides substrate specificity for alcohol dehydrogenase beta-1-beta-1 isoform over gamma-2-gamma-2 .
Data Tables
Table 1: Spectroscopic Data Comparison
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
|---|---|---|
| This compound | 8.07 (s, formyl) | 164.6 (C=O) |
| Formanilide | 8.30 (s, formyl) | 163.8 (C=O) |
Table 2: Hydrogen-Bonding Parameters
| Compound | Bond Type | Distance (Å) | Angle (°) |
|---|---|---|---|
| This compound | N–H⋯O | 2.89 | 168 |
| (E)-N-Benzyl-... | N–H⋯N | 2.95 | 155 |
Biological Activity
N-Benzylformamide (NBFA), also known as N-(phenylmethyl)formamide, is a compound that has garnered attention due to its diverse biological activities and applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of NBFA, focusing on its enzymatic interactions, potential therapeutic effects, and relevant research findings.
This compound is characterized by its structure, which includes a benzyl group attached to a formamide moiety. Its molecular formula is CHN\O, with a molecular weight of approximately 149.19 g/mol. The compound exhibits specific functional groups that contribute to its biological properties.
N-Substituted Formamide Deformylase
One of the key enzymes associated with NBFA is the N-substituted formamide deformylase (NfdA), discovered in Arthrobacter pascens F164. This enzyme catalyzes the degradation of toxic isonitriles and facilitates the synthesis of NBFA from benzylamine and formate through a reverse reaction. The enzyme operates via an ordered bi-bi mechanism where formate binds first, followed by benzylamine, leading to the formation of NBFA .
Kinetic Parameters:
- Substrate Concentration : The reaction rate increases significantly at higher substrate concentrations (1 M formate and 1 M benzylamine).
- Specific Activity : Defined as the amount of enzyme that produces 1 μmol of NBFA per minute under specified conditions.
Anticonvulsant Properties
Research indicates that N-benzylamides, including NBFA, exhibit anticonvulsant functions. Studies have shown that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for seizure disorders .
Antioxidant Activity
Recent studies have demonstrated that derivatives of NBFA possess significant antioxidant properties. For instance, compounds synthesized from NBFA showed effective radical scavenging activity against DPPH and hydrogen peroxide radicals. This suggests potential applications in preventing oxidative stress-related diseases .
Case Studies and Research Findings
- Enzymatic Studies : A study highlighted the successful synthesis of NBFA using NfdA under optimized conditions, confirming its role in isonitrile metabolism .
- Antioxidant Evaluation : Research evaluated various derivatives of NBFA for their antioxidant capacity, revealing that certain modifications enhanced their efficacy in scavenging free radicals .
- Therapeutic Applications : Investigations into the anticonvulsant effects of N-benzylamides have shown promising results, indicating potential for further development in treating epilepsy .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHN\O |
| Molecular Weight | 149.19 g/mol |
| Enzyme Involved | N-substituted formamide deformylase (NfdA) |
| Antioxidant Activity | Effective against DPPH and hydrogen peroxide |
| Anticonvulsant Activity | Modulates neurotransmitter systems |
Q & A
Q. What are the standard synthetic protocols for N-Benzylformamide in academic research?
this compound is commonly synthesized via the Goldberg reaction. A representative method involves combining this compound with 2-bromopyridine in toluene, using 2 mol% CuI/phenanthroline as the catalyst system and K₃PO₄ as the base. The reaction is conducted under reflux for 18 hours, followed by methanolysis with K₂CO₃ and recrystallization from heptane/toluene, yielding 89% pure product . Key parameters include catalyst loading, solvent choice, and reaction time, which must be rigorously reported for reproducibility.
Q. How should researchers ensure reproducibility when synthesizing this compound?
Reproducibility requires meticulous documentation of:
- Catalyst system (e.g., CuI/ligand ratios).
- Solvent purity and reaction temperature.
- Post-reaction purification steps (e.g., recrystallization solvents). Journals like the Beilstein Journal of Organic Chemistry mandate detailed experimental sections, including supplementary data for critical variables (e.g., NMR spectra, melting points) .
Q. What spectroscopic methods are used to characterize this compound?
Structural confirmation relies on:
- IR-UV ion-dip spectroscopy to study hydration clusters and hydrogen-bonding interactions .
- NMR for functional group analysis (e.g., formyl proton at δ 8.1–8.3 ppm).
- Mass spectrometry (electron ionization) for molecular weight validation, referencing NIST Standard Reference Data for accuracy .
Advanced Research Questions
Q. How can competing reaction pathways in this compound synthesis be mechanistically analyzed?
Competing pathways, such as Criegee-type mechanisms versus oxygen-addition routes, are distinguished using:
- Kinetic isotope effects to track bond-breaking steps.
- Computational modeling (e.g., DFT calculations) to predict dominant pathways. For example, ozonolysis of pyrazole derivatives favors this compound formation via Criegee intermediates (kO₃ = 56 M⁻¹s⁻¹ for pyrazole vs. 2 M⁻¹s⁻¹ for benzene) .
Q. What methodologies resolve contradictions in reported synthetic yields of this compound?
Discrepancies arise from variables like catalyst aging or solvent impurities. To address this:
Q. How can catalytic systems for this compound synthesis be systematically optimized?
Optimization strategies include:
- Ligand screening : Phenanthroline derivatives improve CuI stability.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying.
- Base selection : Alternatives to K₃PO₄ (e.g., Cs₂CO₃) can reduce side reactions. Pilot studies using 0.5–5 mol% catalyst loadings and reaction time gradients (12–24 hours) are recommended to balance efficiency and cost .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
